
(2-(Difluoromethyl)pyridin-4-yl)methanamine
Descripción general
Descripción
(2-(Difluoromethyl)pyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2. It is a derivative of pyridine, featuring a difluoromethyl group attached to the 2-position and a methanamine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethylpyridine with difluoromethylamine under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2-(Difluoromethyl)pyridin-4-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Difluoromethyl)pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce methylated derivatives .
Aplicaciones Científicas De Investigación
(2-(Difluoromethyl)pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methanamine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
(2-(Difluoromethoxy)pyridin-4-yl)methanamine: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
(2-(Trifluoromethyl)pyridin-4-yl)methanamine: Contains a trifluoromethyl group, which can influence its chemical properties and reactivity.
Uniqueness
(2-(Difluoromethyl)pyridin-4-yl)methanamine is unique due to the presence of both the difluoromethyl and methanamine groups, which confer specific chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the methanamine group allows for hydrogen bonding interactions .
Actividad Biológica
(2-(Difluoromethyl)pyridin-4-yl)methanamine is a chemical compound that has garnered interest due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and structure-activity relationships, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: CHFN
- SMILES Notation: C1=CN=C(C=C1CN)C(F)F
- InChI Key: SKGOOBUIFCJHRZ-UHFFFAOYSA-N
This structure features a pyridine ring substituted with a difluoromethyl group and an amine functional group, enhancing its lipophilicity and metabolic stability, which are crucial for pharmacological activity.
The biological activity of this compound primarily involves its interaction with various biological macromolecules. The difluoromethyl group may influence the compound's binding affinity to target proteins, thereby modulating their activity. This interaction is essential in understanding the compound's potential therapeutic effects.
Pharmacological Applications
Research indicates that this compound could be explored for various pharmacological applications, including:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The unique substitution pattern may enhance these effects.
- Anticancer Potential: Similar pyridine derivatives have shown anticancer activity, suggesting that this compound could also be evaluated in cancer research.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
2-Aminopyridine | Pyridine derivative | Antimicrobial | Basic amine without fluorination |
4-(Difluoromethyl)aniline | Aniline derivative | Anticancer | Contains an aniline structure |
2-(Trifluoromethyl)pyridine | Pyridine derivative | Antiviral | Trifluoromethyl group instead of difluoro |
3-(Difluoromethyl)benzamide | Benzamide derivative | Anti-inflammatory | Different core structure (benzene vs pyridine) |
The unique combination of the difluoromethyl group and the pyridine ring in this compound may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of related compounds, providing insights into potential uses for this compound. For instance:
- In Vitro Studies: Compounds with similar structures have shown promising results in inhibiting bacterial growth with minimal cytotoxicity. The minimum inhibitory concentrations (MICs) ranged from 0.2 to 1.5 µg/mL for related derivatives, suggesting that this compound may exhibit comparable efficacy.
- Toxicity Assessments: Studies evaluating toxicity profiles indicated no acute toxicity in animal models at high doses (up to 2000 mg/kg), which is a favorable characteristic for potential therapeutic agents.
- Pharmacokinetics: Preliminary pharmacokinetic studies demonstrated sufficient oral bioavailability (31.8%) and clearance rates, indicating that this compound could be suitable for further development in drug formulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-(Difluoromethyl)pyridin-4-yl)methanamine, and what critical parameters influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For pyridine derivatives, introducing the difluoromethyl group at position 2 can be achieved via fluorination agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. The methanamine group at position 4 is often introduced via reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Key parameters include:
- Temperature: Controlled heating (~80–100°C) for fluorination steps to avoid decomposition .
- Solvent: Use of polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
- Catalysts: Palladium or nickel catalysts for coupling reactions .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Fluorination | DAST, DCM, 0°C → RT | 65–75 | |
Reductive Amination | NaBH3CN, MeOH, 4Å MS | 50–60 |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer: Analytical characterization requires a combination of techniques:
- NMR Spectroscopy: H and F NMR to confirm substituent positions and fluorine integration .
- Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula (e.g., CHFN) .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer: The compound may exhibit hazards similar to related fluorinated pyridines:
- Toxicity: Classified as H315 (skin irritation) and H319 (eye damage). Use nitrile gloves and safety goggles .
- Volatility: Low vapor pressure reduces inhalation risk, but work under fume hoods for powder handling .
- Storage: Store at –20°C under inert gas (N/Ar) to prevent degradation .
Advanced Research Questions
Q. What strategies are effective in elucidating the role of the difluoromethyl group in the compound’s bioactivity and binding interactions?
- Methodological Answer: The difluoromethyl group enhances metabolic stability and modulates electronic properties:
- Comparative Studies: Synthesize analogs (e.g., –CH, –CF) and compare IC values in enzyme assays .
- Computational Modeling: Density Functional Theory (DFT) to assess electrostatic potential and steric effects on target binding .
- Isotopic Labeling: F NMR to track binding kinetics in vitro .
Table 2: Impact of Fluorine on Bioactivity (Hypothetical Data)
Substituent | LogP | IC (nM) | Reference |
---|---|---|---|
–CH | 1.2 | 250 | |
–CFH | 1.8 | 85 |
Q. How should contradictory data regarding the compound’s solubility or stability be resolved methodologically?
- Methodological Answer: Discrepancies often arise from experimental conditions:
- Solubility: Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to assess aggregation. For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO ≤1%) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of –CFH to –COOH) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what experimental validations are necessary?
- Methodological Answer: Use in silico tools (e.g., SwissADME, Schrödinger) to predict:
- LogP: ~1.8 (moderate lipophilicity) .
- Permeability: Caco-2 cell model simulations for intestinal absorption .
Experimental validation requires: - Microsomal Stability Assays: Human liver microsomes (HLM) to measure metabolic half-life (t) .
- Plasma Protein Binding: Equilibrium dialysis to assess % bound .
Propiedades
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-3-5(4-10)1-2-11-6/h1-3,7H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGOOBUIFCJHRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-22-8 | |
Record name | 1-[2-(difluoromethyl)pyridin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.